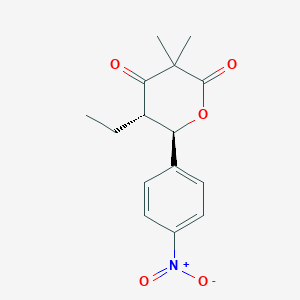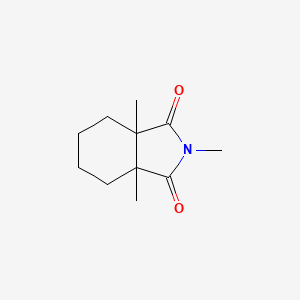
m-Anisic acid, 4-chlorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Anisic acid, 4-chlorophenyl ester: is an organic compound with the molecular formula C14H11ClO3 and a molecular weight of 262.688 g/mol It is a derivative of m-anisic acid and is characterized by the presence of a 4-chlorophenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-Anisic acid, 4-chlorophenyl ester typically involves the esterification of m-anisic acid with 4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: m-Anisic acid, 4-chlorophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield m-anisic acid and 4-chlorophenol.
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogenating agents (Br2, Cl2) for halogenation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Hydrolysis: m-Anisic acid and 4-chlorophenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Reduction: Corresponding alcohol.
Applications De Recherche Scientifique
m-Anisic acid, 4-chlorophenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of m-Anisic acid, 4-chlorophenyl ester primarily involves its interaction with biological molecules through its ester and aromatic functional groups. The ester bond can be hydrolyzed by esterases, releasing m-anisic acid and 4-chlorophenol, which may exert biological effects. The aromatic ring can participate in various interactions with proteins and other biomolecules, potentially affecting their function .
Comparaison Avec Des Composés Similaires
m-Anisic acid, 4-nitrophenyl ester: Similar structure but with a nitro group instead of a chloro group.
p-Anisic acid, 4-chlorophenyl ester: Positional isomer with the ester group at the para position.
m-Anisic acid, 4-bromophenyl ester: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: m-Anisic acid, 4-chlorophenyl ester is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chloro group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
126165-52-4 |
|---|---|
Formule moléculaire |
C14H11ClO3 |
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
(4-chlorophenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C14H11ClO3/c1-17-13-4-2-3-10(9-13)14(16)18-12-7-5-11(15)6-8-12/h2-9H,1H3 |
Clé InChI |
NSYNJRZBHCVYKP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-dimethyl-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine](/img/structure/B14152018.png)

![2-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B14152033.png)

![4-{(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B14152046.png)
![N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14152054.png)
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B14152063.png)


![8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14152071.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14152072.png)

![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)

